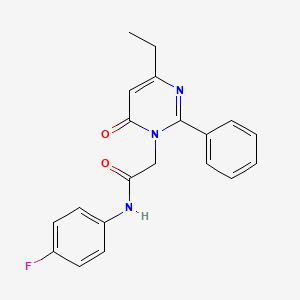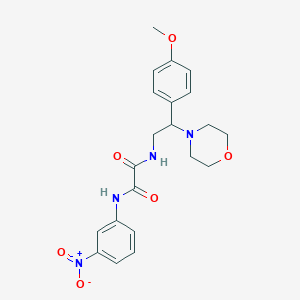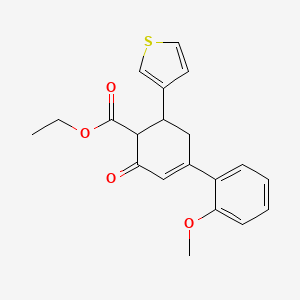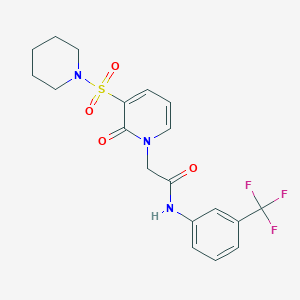
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide is a compound of significant interest in both the chemical and biological sciences
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common route starts with the formation of the pyrimidine core, followed by the introduction of the ethyl and phenyl groups through selective alkylation and acylation reactions. Key reagents include ethyl halides, phenylamines, and acyl chlorides, often facilitated by catalysts like palladium or copper complexes under controlled temperature and pressure conditions.
Industrial Production Methods
Scaling up the synthesis for industrial production necessitates optimization of reaction conditions to ensure high yield and purity. This involves the use of automated reactors and continuous flow chemistry to control reaction parameters precisely. Industrial methods also focus on minimizing waste and using environmentally benign solvents.
化学反应分析
Types of Reactions
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction with agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The phenyl and pyrimidine rings allow for various substitution reactions, typically utilizing halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include:
Hydrogen peroxide for oxidation
Lithium aluminum hydride for reduction
Nucleophiles like sodium hydroxide for substitution
Major Products
The major products of these reactions depend on the nature of the reagents and conditions but often include modified pyrimidine derivatives with altered functional groups.
科学研究应用
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide finds applications in several fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: Its bioactivity is explored for potential therapeutic uses, including anticancer, antimicrobial, and anti-inflammatory applications.
Medicine: Research investigates its role as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors in biological systems. The pyrimidine core can interact with DNA or proteins, modulating biological pathways. The exact mechanism involves binding to active sites, inhibiting or activating enzyme functions, or altering signal transduction pathways.
相似化合物的比较
When compared to similar compounds, such as 2-phenylpyrimidine derivatives or other fluorinated acetamides, 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide stands out due to its unique combination of bioactive groups, providing distinct physicochemical and biological properties. Similar compounds include:
2-phenyl-4,6-dimethylpyrimidine
N-(4-fluorophenyl)acetamide
4-ethyl-6-oxo-1,2-diphenylpyrimidine
These comparisons highlight the uniqueness of this compound, especially in terms of its synthetic accessibility and diverse applications in research and industry.
属性
IUPAC Name |
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-2-16-12-19(26)24(20(23-16)14-6-4-3-5-7-14)13-18(25)22-17-10-8-15(21)9-11-17/h3-12H,2,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKWAEZAWVSEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2906308.png)

![1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906313.png)
![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/new.no-structure.jpg)
![2-Chloro-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)propanamide](/img/structure/B2906316.png)

![4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2906319.png)


![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906322.png)
![N-{[1,1'-biphenyl]-2-yl}-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2906324.png)
![3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2906329.png)
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2906330.png)
